molecular formula C18H21N3O5 B11059334 1,3-Benzenedicarboxylic acid, 5-[[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino]-, dimethyl ester

1,3-Benzenedicarboxylic acid, 5-[[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino]-, dimethyl ester

Cat. No.: B11059334
M. Wt: 359.4 g/mol
InChI Key: DIYIARRRCYOSJT-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxylic acid, 5-[[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino]-, dimethyl ester is a complex organic compound It is characterized by the presence of a benzenedicarboxylic acid core with a pyrazole derivative substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxylic acid, 5-[[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino]-, dimethyl ester typically involves multiple steps:

    Formation of the Pyrazole Derivative: The initial step involves the synthesis of the pyrazole derivative. This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Coupling Reaction: The pyrazole derivative is then coupled with 1,3-benzenedicarboxylic acid. This step often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, 5-[[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino]-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, 5-[[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino]-, dimethyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and cancer pathways.

    Materials Science: The compound is explored for its potential use in the development of novel polymers and materials with unique properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-[[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino]-, dimethyl ester involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzenedicarboxylic acid, dimethyl ester
  • 1,3-Benzenedicarboxylic acid, 5-amino-, dimethyl ester
  • 1,3-Benzenedicarboxylic acid, 5-methoxy, dimethyl ester

Uniqueness

1,3-Benzenedicarboxylic acid, 5-[[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino]-, dimethyl ester is unique due to the presence of the pyrazole derivative, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H21N3O5

Molecular Weight

359.4 g/mol

IUPAC Name

dimethyl 5-[(2-methyl-5-propylpyrazole-3-carbonyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C18H21N3O5/c1-5-6-13-10-15(21(2)20-13)16(22)19-14-8-11(17(23)25-3)7-12(9-14)18(24)26-4/h7-10H,5-6H2,1-4H3,(H,19,22)

InChI Key

DIYIARRRCYOSJT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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